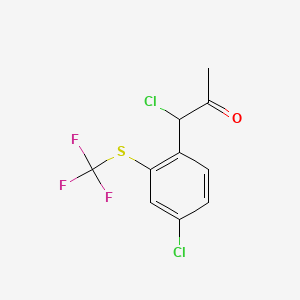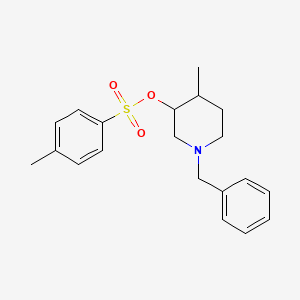![molecular formula C7H9F2N3 B14057499 1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine](/img/structure/B14057499.png)
1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine is a chemical compound with the molecular formula C7H9F2N3 It is characterized by the presence of deuterium and fluorine atoms, which can influence its chemical properties and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine typically involves the introduction of deuterium and fluorine atoms into the pyrimidine ring. One common method includes the use of deuterated reagents and fluorinating agents under controlled conditions. The reaction may proceed through multiple steps, including the formation of intermediates that are subsequently converted to the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and techniques to handle deuterated and fluorinated reagents safely and efficiently.
化学反応の分析
Types of Reactions
1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of deuterated and fluorinated amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the deuterium or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated and fluorinated oxides, while reduction may produce deuterated and fluorinated amines.
科学的研究の応用
1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialized materials and chemicals with unique properties.
作用機序
The mechanism of action of 1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine involves its interaction with molecular targets, such as enzymes and receptors. The presence of deuterium and fluorine atoms can influence the compound’s binding affinity and reactivity, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of metabolic processes.
類似化合物との比較
Similar Compounds
- 1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine hydrochloride
- This compound sulfate
Uniqueness
Compared to similar compounds, this compound is unique due to its specific deuterium and fluorine substitution pattern. This unique structure can result in distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
特性
分子式 |
C7H9F2N3 |
|---|---|
分子量 |
175.18 g/mol |
IUPAC名 |
dideuterio-[4-(1,1-difluoroethyl)pyrimidin-5-yl]methanamine |
InChI |
InChI=1S/C7H9F2N3/c1-7(8,9)6-5(2-10)3-11-4-12-6/h3-4H,2,10H2,1H3/i2D2 |
InChIキー |
XEKYGFQRDJMXGC-CBTSVUPCSA-N |
異性体SMILES |
[2H]C([2H])(C1=CN=CN=C1C(C)(F)F)N |
正規SMILES |
CC(C1=NC=NC=C1CN)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl (2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)carbamate](/img/structure/B14057422.png)





![Ethyl 1-(2-aminothieno[2,3-D]thiazol-5-YL)cyclopropane-1-carboxylate](/img/structure/B14057475.png)





